Product packaging for Dehydro Aripiprazole-d8 Hydrochloride(Cat. No.:CAS No. 1215383-78-0)

Dehydro Aripiprazole-d8 Hydrochloride

Cat. No.: B562372
CAS No.: 1215383-78-0
M. Wt: 490.879
InChI Key: CUQHINIXYQSLAI-USILMEKGSA-N
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Description

Contextual Positioning within Aripiprazole (B633) Metabolite Research

Aripiprazole is extensively metabolized in the liver, primarily through dehydrogenation, hydroxylation, and N-dealkylation pathways mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4. clinpgx.orgsynnovis.co.ukclinpgx.org The principal and pharmacologically active metabolite formed through dehydrogenation is Dehydro Aripiprazole. clinpgx.orgchemicalbook.com This metabolite is significant because it exhibits pharmacological activity comparable to the parent drug, Aripiprazole, and accumulates in plasma to approximately 40% of the Aripiprazole concentration at a steady state. synnovis.co.ukmedchemexpress.com

Fundamental Principles and Research Utility of Deuterium (B1214612) Labeling in Pharmaceutical Sciences

Deuterium (D or ²H) is a stable, non-radioactive isotope of hydrogen. In pharmaceutical sciences, deuterium labeling involves the strategic replacement of hydrogen atoms in a molecule with deuterium atoms. clearsynth.com This substitution results in a compound that is chemically almost identical to the original molecule but has a higher molecular weight. aptochem.com

The primary utility of this technique lies in analytical methods that can differentiate molecules based on their mass, most notably mass spectrometry (MS). clearsynth.comscioninstruments.com When a deuterated compound like Dehydro Aripiprazole-d8 (B1662822) Hydrochloride is used in conjunction with its non-labeled counterpart (the analyte), the mass spectrometer can distinguish between the two due to their mass difference. aptochem.com

Key advantages of using deuterium-labeled compounds in research include:

Enhanced Accuracy in Quantitative Analysis: They serve as ideal internal standards in bioanalytical methods. clearsynth.com

Co-elution with the Analyte: In liquid chromatography-mass spectrometry (LC-MS), the deuterated standard and the analyte have nearly identical chromatographic retention times, meaning they travel through the analytical system together. aptochem.com

Correction for Variability: They help to correct for variations that can occur during sample preparation, extraction, and the ionization process within the mass spectrometer. scioninstruments.comscispace.com

Role as a Deuterium-Labeled Analog and Internal Standard in Advanced Analytical Methodologies

Dehydro Aripiprazole-d8 Hydrochloride is primarily employed as an internal standard in quantitative bioanalytical assays, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govscioninstruments.com An internal standard is a compound with a known concentration that is added to a sample before analysis. aptochem.com

In a typical LC-MS/MS workflow for quantifying Dehydro Aripiprazole in a biological sample (e.g., plasma or serum), a precise amount of this compound is added to the sample. scioninstruments.com During analysis, the instrument measures the ratio of the response of the endogenous Dehydro Aripiprazole to the response of the known amount of this compound. clearsynth.com

This ratiometric measurement allows for highly accurate quantification because it compensates for potential sources of error:

Matrix Effects: Complex biological samples contain various substances that can either enhance or suppress the ionization of the analyte in the mass spectrometer's ion source. clearsynth.comscioninstruments.com Since the deuterated internal standard has nearly identical physicochemical properties to the analyte, it is affected by the matrix in the same way, thus correcting for these effects. scispace.com

Sample Loss during Preparation: If any of the sample is lost during the extraction or cleanup steps, the ratio of the analyte to the internal standard remains constant, ensuring the final calculated concentration is accurate. scioninstruments.com

Instrumental Variability: Minor fluctuations in instrument performance or injection volume are corrected for by the consistent ratio measurement. scioninstruments.com

The use of stable isotope-labeled internal standards like this compound is considered the gold standard in quantitative mass spectrometry for its ability to deliver robust, reliable, and precise data, which is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. aptochem.comscispace.com

Compound Information Table

Compound NameAlternate Names/SynonymsKey Role
Aripiprazole AbilifyAtypical antipsychotic drug
Dehydro Aripiprazole OPC-14857; Aripiprazole EP Impurity EPrimary active metabolite of Aripiprazole. chemicalbook.commedchemexpress.com
This compound 7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl-d8]butoxy]-2(1H)-quinolinone HydrochlorideDeuterium-labeled internal standard for quantitative analysis. lgcstandards.comscbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26Cl3N3O2 B562372 Dehydro Aripiprazole-d8 Hydrochloride CAS No. 1215383-78-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25Cl2N3O2.ClH/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18;/h3-9,16H,1-2,10-15H2,(H,26,29);1H/i11D2,12D2,13D2,14D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQHINIXYQSLAI-USILMEKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)([2H])[2H])([2H])[2H])C4=C(C(=CC=C4)Cl)Cl)([2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Isotopic Incorporation for Dehydro Aripiprazole D8 Hydrochloride

Chemical Synthetic Routes and Methodological Considerations for Deuteration

The synthesis of Dehydro Aripiprazole-d8 (B1662822) Hydrochloride is a multi-step process that prioritizes the strategic incorporation of deuterium (B1214612) atoms to create a stable, isotopically enriched final product. The primary approach involves a building block strategy, where a deuterated precursor is integrated into the molecular structure, rather than attempting a late-stage hydrogen-deuterium exchange on the final molecule. This ensures the precise location and high abundance of the deuterium labels.

Specific Reaction Pathways for Deuterium Incorporation

The most common synthetic route for Dehydro Aripiprazole-d8 places the eight deuterium atoms on the piperazine (B1678402) ring. medchemexpress.comscbt.com This is achieved by using a deuterated piperazine synthon as a key starting material. The general pathway can be outlined as a two-step process:

Alkylation of Deuterated Piperazine: The synthesis begins with the reaction of 1-(2,3-dichlorophenyl)piperazine-d8 with a suitable precursor containing the butoxy side chain, such as 7-(4-bromobutoxy)-2(1H)-quinolinone. This nucleophilic substitution reaction couples the deuterated piperazine ring to the quinolinone moiety via the butyl linker.

Formation of the Hydrochloride Salt: Following the successful coupling and purification of the free base, the molecule is treated with hydrochloric acid (HCl) to form the stable hydrochloride salt, Dehydro Aripiprazole-d8 Hydrochloride.

An alternative, though less common for this specific named compound, is the deuteration of the butoxy linker. This method has been described for the synthesis of Aripiprazole-d8, where 1,4-dibromobutane-d8 (B120142) is reacted with 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, followed by coupling with 1-(2,3-dichlorophenyl)piperazine. nih.gov While this yields an eight-deuterium labeled aripiprazole (B633), the labeling is on the butane (B89635) chain, not the piperazine ring as specified in the chemical structure for Dehydro Aripiprazole-d8. medchemexpress.comscbt.commedchemexpress.com

A detailed synthesis for a related compound, deuterated aripiprazole, highlights the reaction conditions that are often optimized for such coupling reactions. google.com

Optimization of Synthetic Yield and Isotopic Purity in Labeled Compound Preparation

Achieving high chemical yield and exceptional isotopic purity is paramount in the synthesis of deuterated standards. Optimization involves a systematic evaluation of various reaction parameters and purification techniques.

Reaction Condition Optimization: The efficiency of the coupling reaction is highly dependent on the choice of solvent, base, temperature, and reaction time. Through extensive experimentation, optimal conditions are identified to maximize product formation while minimizing side reactions. google.com

Interactive Table: Optimized Reaction Conditions for a Related Deuterated Aripiprazole Synthesis The following data, based on the synthesis of a related deuterated compound, illustrates typical parameters that are optimized. google.com

ParameterOptimized ConditionPurpose
Solvent Acetonitrile, Ethanol, or THFTo dissolve reactants and facilitate the reaction.
Base Potassium Carbonate or Cesium CarbonateTo act as a proton scavenger and promote nucleophilic substitution.
Reactant Molar Ratio 1:1 to 3:1 (Halogenated Butane:Quinolinone)To drive the reaction to completion.
Temperature 70°C to 100°CTo provide sufficient energy for the reaction without causing degradation.
Time 1 to 5 hoursTo ensure the reaction proceeds to completion.

Purification Strategies: Post-synthesis, the crude product undergoes rigorous purification to isolate the target compound from unreacted starting materials, by-products, and impurities. Common methods include:

Column Chromatography: Used for the initial separation and purification of the product. google.com

Recrystallization: A highly effective method for achieving exceptional chemical purity. A common solvent system for this is dichloromethane (B109758) and n-hexane, which can yield purity levels up to 100%. google.com

The goal of this optimization is to produce this compound with a chemical purity often exceeding 99% and an isotopic abundance of over 99%. nih.govgoogle.com

Characterization of Isotopic Enrichment and Positional Deuteration

Confirming the isotopic enrichment and the precise location of the deuterium atoms is a critical final step. A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is employed for this purpose. rsc.org

High-Resolution Mass Spectrometry (HR-MS): This technique is used to determine the isotopic purity of the compound. By analyzing the full mass spectrum, the relative abundance of the desired d8 isotopologue can be calculated in comparison to other species (e.g., d0 to d7). This provides a quantitative measure of isotopic enrichment. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the structural integrity of the molecule and verifying the exact position of the deuterium labels. rsc.org

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Dehydro Aripiprazole-d8, the signals corresponding to the protons on the piperazine ring would be absent or significantly diminished, confirming that deuteration has occurred at these specific positions.

²H NMR (Deuterium NMR): This analysis can be performed to directly observe the deuterium signals, further confirming their presence and chemical environment.

Together, these analytical methods provide a comprehensive characterization of the final product, ensuring it meets the stringent requirements for its use as an internal standard in quantitative analyses. nih.govrsc.org

Interactive Table: Analytical Characterization Methods

TechniquePurposeExpected Result for Dehydro Aripiprazole-d8
HR-MS Determine isotopic enrichment and molecular weight.A molecular ion peak corresponding to the d8-labeled compound (C₂₃H₁₈D₈Cl₃N₃O₂), confirming the mass and high isotopic abundance (>99%). scbt.comgoogle.com
¹H NMR Confirm positional deuteration.Absence of proton signals for the piperazine ring positions.
¹³C NMR Confirm overall molecular structure.A spectrum consistent with the carbon framework of Dehydro Aripiprazole.
HPLC Determine chemical purity.A single major peak indicating high purity (>99%). nih.gov

Advanced Analytical Methodologies Employing Dehydro Aripiprazole D8 Hydrochloride

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) has become the gold standard for quantifying drug compounds and their metabolites in complex biological matrices due to its unparalleled sensitivity and specificity. When coupled with chromatographic separation techniques, MS allows for the precise measurement of analytes like Dehydro Aripiprazole (B633). The use of a stable isotope-labeled internal standard, such as Dehydro Aripiprazole-d8 (B1662822) Hydrochloride, is critical in these applications to correct for variations during sample preparation and analysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the simultaneous determination of aripiprazole and its active metabolite, dehydroaripiprazole (B194390), in biological samples such as human plasma. The methodology is prized for its ability to quantify analytes at very low concentrations and to distinguish between closely related compounds.

In a typical ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) method, a deuterated internal standard like aripiprazole-d8 is used to ensure accuracy. The analysis involves monitoring specific mass-to-charge (m/z) transitions for each compound in multiple reaction monitoring (MRM) mode. For instance, the transition for dehydroaripiprazole might be monitored at m/z 446.04 → 285.02, while its corresponding deuterated standard (aripiprazole-d8, used to quantify both the parent drug and its metabolite in some studies) is monitored at m/z 456.3 → 293.07. These methods are validated to demonstrate linearity over a specific concentration range, with high correlation coefficients (R²) often exceeding 0.99. The sensitivity of these methods allows for lower limits of quantification (LOQ) well within the therapeutic range, making them suitable for clinical pharmacokinetic studies.

Interactive Table: Example UHPLC-MS/MS Method Parameters

This table contains interactive elements. You can sort the data by clicking on the column headers.

Parameter Aripiprazole Dehydroaripiprazole Aripiprazole-d8 (Internal Standard)
m/z Transition 448.2 → 285.2 446.04 → 285.02 456.3 → 293.07
Linearity Range 25–1000 ng/mL 25–1000 ng/mL N/A
Limit of Quantification (LOQ) 25 ng/mL 25 ng/mL N/A
Correlation Coefficient (R²) >0.998 >0.998 N/A

Data synthesized from a comparative study of analytical methods.

While LC-MS/MS is more common, gas chromatography-mass spectrometry (GC-MS) presents another validated method for the detection and quantification of aripiprazole and dehydroaripiprazole in plasma. Due to the low volatility of these compounds, a derivatization step is required prior to GC-MS analysis. A common agent used for this is N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).

Following solid-phase extraction (SPE) from the biological matrix and derivatization, the samples are analyzed by GC-MS. The instrument identifies and quantifies the compounds based on their characteristic mass spectra ions. For dehydroaripiprazole, key ions are observed at m/z 304, 290, and 218. Validated GC-MS methods demonstrate good linearity across clinically relevant concentrations. For example, a validated method showed linearity for dehydroaripiprazole from 8 to 250 ng/mL with a correlation coefficient (r²) of 0.999. The limit of quantification (LOQ) for dehydroaripiprazole in this method was determined to be 6.9 ng/mL from a 0.5 mL serum sample.

Interactive Table: GC-MS Method Performance for Dehydroaripiprazole

This table contains interactive elements. You can sort the data by clicking on the column headers.

Parameter Value
Characteristic Ions (m/z) 304, 290, 218
Linearity Range 8 to 250 ng/mL
Correlation Coefficient (r²) 0.999
Limit of Quantification (LOQ) 6.9 ng/mL
Extraction Recovery 102.3%

Data from a study on the detection of aripiprazole and its metabolite in psychiatric patients.

The development and validation of any analytical method are crucial to ensure that the results are reliable and reproducible. When using a deuterated internal standard like Dehydro Aripiprazole-d8 Hydrochloride, the validation process follows stringent guidelines, such as those from the International Council for Harmonisation (ICH). The primary advantage of a deuterated standard is that it behaves nearly identically to the non-labeled analyte during extraction and ionization, effectively compensating for matrix effects and sample loss.

Key validation parameters include:

Specificity/Selectivity: The method must be able to unequivocally assess the analyte in the presence of other components, such as metabolites or matrix components.

Linearity: The method should produce results that are directly proportional to the concentration of the analyte in the sample within a given range.

Accuracy: This measures the closeness of the test results to the true value. It is often assessed through recovery studies, with percent recoveries ideally falling between 98% and 102%.

Precision: This demonstrates the agreement between a series of measurements from the same sample. It is evaluated at different levels (intra- and inter-day) and expressed as the relative standard deviation (%RSD), which should be within acceptable limits.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with

Research Frameworks for Metabolic and Pharmacokinetic Investigations Utilizing Dehydro Aripiprazole D8 Hydrochloride

In Vitro Metabolism Studies and Enzymatic Biotransformation

In vitro studies are fundamental to understanding how a drug is processed in the body. For aripiprazole (B633), these studies often involve the use of human liver microsomes and recombinant cytochrome P450 (CYP) enzymes to simulate hepatic metabolism. Dehydro Aripiprazole-d8 (B1662822) Hydrochloride is instrumental in these experimental setups, primarily as an internal standard for the accurate measurement of the non-labeled metabolite.

Investigation of Cytochrome P450 Enzyme Contributions to Aripiprazole Metabolism using Deuterated Analogs

The metabolism of aripiprazole is predominantly carried out by the cytochrome P450 enzyme system, with CYP2D6 and CYP3A4 playing the most significant roles. nih.govclinpgx.orgnih.govresearchgate.net These enzymes are responsible for the dehydrogenation and hydroxylation of aripiprazole, leading to the formation of its main active metabolite, dehydroaripiprazole (B194390), and other subsequent products. researchgate.netnih.gov In vitro studies have confirmed that both CYP2D6 and CYP3A4 are involved in these metabolic pathways. nih.gov

Elucidation of Metabolic Pathways and Identification of Metabolites

Dehydro Aripiprazole-d8 Hydrochloride is crucial for the accurate identification and quantification of dehydroaripiprazole in biological matrices during these metabolic studies. uantwerpen.bemdpi.com In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the deuterated standard is added to the sample at a known concentration. Since it is chemically identical to the analyte but has a different mass, it co-elutes and is detected separately by the mass spectrometer. This allows for precise correction of any analyte loss during sample preparation and analysis, leading to highly accurate quantification of the metabolite. nih.gov

Pharmacokinetic Modeling and Variability Assessment in Research

Pharmacokinetic (PK) modeling is a mathematical approach used to describe the time course of drug absorption, distribution, metabolism, and excretion (ADME). For aripiprazole, understanding its PK profile is complicated by significant inter-individual variability.

Methodological Approaches for Quantifying Aripiprazole and Dehydroaripiprazole in Biological Samples

Several analytical methods have been developed for the simultaneous quantification of aripiprazole and dehydroaripiprazole in biological samples such as plasma and serum. The most common and robust of these is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netresearchgate.net This technique offers high selectivity and sensitivity, allowing for the detection of low concentrations of the analytes. nih.gov

In a typical LC-MS/MS method, a deuterated internal standard, such as this compound, is used to ensure accuracy and precision. uantwerpen.benih.gov The sample, after protein precipitation, is injected into the LC system for separation, followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Table 1: Performance Characteristics of an LC-MS/MS Method for Aripiprazole and Dehydroaripiprazole Quantification

Analyte Linear Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Average Recovery (%)
Aripiprazole 0.1 - 600 0.1 >85%
Dehydroaripiprazole 0.01 - 60 0.01 >85%

Data derived from a study by Song et al. (2009). nih.gov

Theoretical and Experimental Considerations of Deuterium (B1214612) Isotope Effects on Pharmacokinetic Profiles

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), which may alter the pharmacokinetic properties of a drug. acs.orgsemanticscholar.orgdocumentsdelivered.com The C-D bond is stronger than the C-H bond, and therefore, reactions involving the cleavage of a C-D bond proceed at a slower rate. nih.gov This effect is most pronounced when C-H bond cleavage is the rate-limiting step in a metabolic pathway. nih.govnih.gov

In the context of aripiprazole, which is metabolized by CYP2D6 and CYP3A4, the impact of deuteration would depend on which enzymatic step is rate-limiting for its clearance. clinpgx.orgnih.gov If dehydrogenation by CYP2D6 or CYP3A4 is the slowest step in the metabolic cascade, then a deuterated version of aripiprazole could exhibit a longer half-life and increased exposure compared to the non-deuterated parent drug. nih.govsemanticscholar.org However, the magnitude of this effect is not always predictable and must be determined experimentally for each specific compound and metabolic pathway. nih.gov

Strategies for Analyzing Inter-Individual Variability in Pharmacokinetic Parameters

The pharmacokinetics of aripiprazole show significant inter-individual variability, which can be attributed to several factors, most notably genetic polymorphisms in the CYP2D6 enzyme. nih.govtandfonline.comnih.govnih.govresearchgate.net Individuals can be classified into different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers) based on their CYP2D6 genotype, which directly impacts the clearance of aripiprazole. nih.govpharmgkb.org For example, CYP2D6 poor metabolizers have a significantly longer mean elimination half-life of aripiprazole (around 146 hours) compared to extensive metabolizers (around 75 hours). nih.gov

Population pharmacokinetic (PPK) modeling is a powerful tool used to analyze and quantify this variability. nih.govnih.govfrontiersin.org By analyzing data from a large patient population, PPK models can identify significant covariates, such as CYP2D6 genotype and body weight, that influence drug clearance. frontiersin.org These models can also describe the relationship between aripiprazole and dehydroaripiprazole concentrations. nih.govnih.gov Furthermore, the metabolic ratio (MR) of dehydroaripiprazole to aripiprazole has been proposed as a potential surrogate for CYP2D6 genotyping to help distinguish different metabolizer phenotypes. frontiersin.org

Role in Impurity Profiling and Chemical Degradation Studies

Development of Stability-Indicating Analytical Methods for Aripiprazole (B633) and Related Substances

The development of stability-indicating analytical methods is a regulatory requirement to ensure the quality, safety, and efficacy of pharmaceutical products. These methods must be able to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products. For aripiprazole, several stability-indicating high-performance liquid chromatography (HPLC) methods have been developed. ceon.rsjocpr.com

Researchers have focused on creating simple, rapid, and robust reversed-phase HPLC (RP-HPLC) methods capable of separating aripiprazole from its known impurities and degradation products formed under stress conditions. ceon.rs For instance, a validated isocratic RP-HPLC method was developed to separate aripiprazole and its degradation products in under 12 minutes, making it suitable for routine quality control analysis. ceon.rs Gradient elution HPLC methods have also been developed to successfully separate aripiprazole from a larger number of impurities with varying polarities. ceon.rsresearchgate.net The validation of these methods is performed according to International Conference on Harmonization (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and robustness. researchgate.netscribd.com The specificity of these methods is confirmed by their ability to resolve the main drug peak from those of impurities and degradation products, often verified using a photodiode array (PDA) detector to ensure peak purity. tandfonline.comresearchgate.net

The use of a deuterated internal standard like Dehydro Aripiprazole-d8 (B1662822) Hydrochloride is particularly important in LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) methods, which are considered the method of choice for analyzing aripiprazole and its metabolites due to their high sensitivity and specificity. nih.govresearchgate.net The internal standard helps to correct for variations in sample preparation and instrument response, leading to more accurate and reliable quantification. nih.govresearchgate.net

Identification and Quantification of Process-Related and Degradation Impurities

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. These impurities can arise during the manufacturing process (process-related impurities) or during storage (degradation products). scribd.com For aripiprazole, several impurities have been identified, some of which may occur during synthesis, such as Impurity A (7-hydroxy-3,4-dihydroquinolin-2(1H)-one) and Impurity B (1-(2,3-dichlorophenyl)-piperazine hydrochloride), which are starting materials in the synthesis process. ceon.rs

Analytical methods must be sensitive enough to detect and quantify these impurities at very low levels, often specified by regulatory guidelines. lew.ro The limit of detection (LOD) and limit of quantification (LOQ) are critical validation parameters. For example, in one validated method, the LOQ for five aripiprazole impurities was established at 140 ng/mL. scribd.com Another study reported an LOQ of 0.15 µg/mL, suitable for pharmaceutical quality control. researchgate.net

Deuterium-labeled standards, such as Aripiprazole-d8 and Dehydro Aripiprazole-d8 Hydrochloride, are employed as internal standards for the precise quantification of aripiprazole and its impurities via HPLC-MS/MS. veeprho.comnih.govresearchgate.net The use of an internal standard with a chemical structure and ionization properties very similar to the analyte, but with a different mass-to-charge ratio (m/z), allows for highly accurate measurements by correcting for any analyte loss during sample processing. nih.govresearchgate.net

Table 1: Known Process-Related and Degradation Impurities of Aripiprazole This interactive table summarizes key impurities associated with Aripiprazole, as identified in various analytical studies.

Impurity NameTypeNotes
Impurity A (7-hydroxy-3,4-dihydroquinolin-2(1H)-one)Process-Related / DegradationA starting material in the aripiprazole synthesis. ceon.rsscribd.com
Impurity B (1-(2,3-dichlorophenyl)-piperazine hydrochloride)Process-Related / DegradationA starting material in the aripiprazole synthesis. ceon.rsscribd.com
Impurity CDegradationFormed under oxidative stress conditions. scribd.com
Impurity DProcess-Related / DegradationCan arise during synthesis and storage. ceon.rsscribd.com
Impurity EDegradationCan arise from various stress conditions. scribd.comresearchgate.net
Dehydroaripiprazole (B194390)Metabolite / DegradationAn active metabolite formed through dehydrogenation. researchgate.netresearchgate.net
N-oxideDegradationFormed under oxidation conditions. ceon.rs

Accelerated Degradation Studies and Analytical Methodology Development

Accelerated, or forced, degradation studies are essential for developing and validating stability-indicating analytical methods. jocpr.com These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing conditions, as outlined by ICH guidelines. jocpr.comlew.ro The goal is to generate degradation products and demonstrate the method's ability to separate them from the API. ceon.rs

Aripiprazole has been subjected to various stress conditions, including hydrolysis (acidic and basic), oxidation, heat, and photolysis. ceon.rsjocpr.comtandfonline.com Studies have shown that aripiprazole is susceptible to degradation under oxidative, acid hydrolysis, and thermal stress conditions. tandfonline.comresearchgate.nettandfonline.com For example, under oxidative stress (using hydrogen peroxide), aripiprazole was found to degrade into its N-oxide form. ceon.rs Significant degradation was also observed under basic stress conditions in some studies, while it remained stable under other conditions like photolysis. jocpr.com The data from these studies are crucial for determining the drug's intrinsic stability and for developing manufacturing and storage protocols that prevent degradation.

The results of these stress tests directly inform the development of the analytical method. jocpr.com The method's chromatographic conditions are optimized using samples generated from the forced degradation studies to ensure that all degradation peaks are well-resolved from the main aripiprazole peak. jocpr.com The mass balance is calculated to ensure that all degradation products have been accounted for, confirming the stability-indicating nature of the method. jocpr.com

Table 2: Summary of Forced Degradation Studies on Aripiprazole This interactive table outlines the outcomes of subjecting Aripiprazole to various stress conditions as per ICH guidelines.

Stress ConditionReagent/ConditionObservationReference(s)
Acid Hydrolysis1 M HClDegradation observed scribd.comtandfonline.comresearchgate.net
Base Hydrolysis1 M NaOHDegradation observed jocpr.comscribd.com
Oxidation3% H2O2Degradation observed; N-oxide and Impurity C formed ceon.rsscribd.comtandfonline.com
Thermal DegradationHeatDegradation observed tandfonline.comresearchgate.nettandfonline.com
Photolytic DegradationLightStable ceon.rstandfonline.com

Future Directions and Emerging Research Avenues for Dehydro Aripiprazole D8 Hydrochloride

Integration with High-Resolution Mass Spectrometry and Advanced Separation Techniques

The evolution of analytical methodologies continuously presents new opportunities for the application of isotopically labeled standards like Dehydro Aripiprazole-d8 (B1662822) Hydrochloride. The integration of this compound with high-resolution mass spectrometry (HRMS) and advanced separation techniques is a key area for future exploration.

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is currently considered a gold-standard method for the precise quantification of drugs like aripiprazole (B633) and its metabolites in biological matrices. nih.gov The use of Dehydro Aripiprazole-d8 Hydrochloride as an internal standard in such assays ensures high accuracy and reproducibility by correcting for variations during sample preparation and analysis. nih.gov

Future research will likely focus on the development and validation of novel analytical methods employing various advanced separation techniques. This includes exploring different liquid chromatography columns and mobile phases to optimize the separation of aripiprazole, dehydroaripiprazole (B194390), and other related compounds. researchgate.net For instance, studies have investigated the use of different C18 and phenyl-hexyl columns to achieve better chromatographic resolution. researchgate.net

The application of HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) mass spectrometers, offers enhanced specificity and the ability to perform retrospective data analysis. nih.gov Combining HRMS with advanced separation techniques will enable more comprehensive metabolic profiling and the identification of novel metabolites of aripiprazole.

Table 1: Advanced Separation and Mass Spectrometry Techniques

Technique Application in Aripiprazole Analysis Key Advantages
UHPLC-MS/MS Gold standard for quantification of aripiprazole and dehydroaripiprazole. nih.gov High sensitivity, specificity, and accuracy. nih.gov
High-Resolution Mass Spectrometry (HRMS) Identification of unknown metabolites and comprehensive metabolic profiling. nih.gov High mass accuracy and resolution.
Capillary Electrophoresis (CE) A feasible and cost-effective method for measuring aripiprazole levels. researchgate.netresearchgate.net Low sample volume requirement and reduced cost. researchgate.net

Application in Omics Research and Quantitative Metabolomics

The fields of "omics," particularly metabolomics, offer a systems-level view of biological processes and are increasingly important in drug development and personalized medicine. This compound is well-suited for use in quantitative metabolomics studies aimed at understanding the metabolic fate of aripiprazole and its impact on endogenous metabolic pathways.

In quantitative metabolomics, stable isotope-labeled compounds are used as internal standards to accurately measure the concentrations of metabolites in complex biological samples. The known concentration of this compound allows for precise quantification of its unlabeled counterpart, dehydroaripiprazole, as well as the parent drug, aripiprazole. medchemexpress.com

Future research in this area will likely involve large-scale metabolomic studies to investigate inter-individual variability in aripiprazole metabolism. These studies could help identify metabolic biomarkers that predict a patient's response to aripiprazole treatment or their risk of developing adverse effects. By correlating drug and metabolite levels with global metabolic profiles, researchers can gain a deeper understanding of the pharmacological and toxicological mechanisms of aripiprazole.

Computational Chemistry and Isotope Effect Prediction in Drug Discovery Research

Computational chemistry and molecular modeling are powerful tools in modern drug discovery and development. These methods can be used to predict the physicochemical properties of molecules, their interactions with biological targets, and their metabolic fate.

In the context of this compound, computational approaches can be employed to predict the kinetic isotope effect (KIE). The KIE refers to the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Deuteration, the replacement of hydrogen with deuterium (B1214612), can slow down the metabolic cleavage of carbon-hydrogen bonds. medchemexpress.com

Predicting the KIE can help in the design of new drug candidates with improved metabolic stability. By strategically placing deuterium atoms at sites of metabolic attack, it is possible to slow down drug metabolism, potentially leading to improved pharmacokinetic profiles. Dehydro Aripiprazole itself is a metabolite formed by the cytochrome P450 enzymes CYP3A4 and CYP2D6. caymanchem.com Computational studies could explore the isotope effects on these enzymatic reactions in greater detail.

Furthermore, computational methods can be used to study the structural aspects of aripiprazole and its metabolites, including their polymorphism. researchgate.net Understanding the different crystalline forms of a drug is crucial for its formulation and bioavailability. researchgate.net While the structural similarity between aripiprazole and dehydroaripiprazole is high, they exhibit different polymorphic landscapes. researchgate.net Computational predictions can complement experimental studies in this area.

Table 2: Chemical Compounds Mentioned

Compound Name Alternate Names/Synonyms CAS Number
This compound 7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl-d8]butoxy]-2(1H)-quinolinone Hydrochloride scbt.com 1215383-78-0 medchemexpress.com
Aripiprazole OPC-14597 129722-12-9
Dehydroaripiprazole OPC-14857 129722-25-4 lgcstandards.com
Dehydro Aripiprazole-d8 7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy-d8]-2(1H)-quinolinone 2749328-53-6 lgcstandards.com

Q & A

Q. What regulatory guidelines apply to non-FDA-approved deuterated compounds in animal studies?

  • Methodological Answer : Follow OECD 423 guidelines for acute toxicity testing and IACUC protocols for dosing limits. Document deuterium content (e.g., via Certificate of Analysis from suppliers like Santa Cruz Biotechnology) to justify compound classification as "research-grade" .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.